N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine
Overview
Description
N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO5 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Enzyme Interactions
Research has characterized the hepatic cytochrome P450 enzymes involved in the metabolism of compounds structurally related to N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine. These studies identify the primary enzymes responsible for the biotransformation of these compounds, including hydroxylation, O-demethylation, and N-dealkylation processes. Such insights are crucial for understanding the metabolic fate and potential interactions of these compounds within biological systems (Nielsen et al., 2017).
Receptor Binding and Pharmacological Properties
Another area of research focuses on the receptor interaction profiles of novel compounds structurally similar to this compound. These studies provide valuable information on the potential psychoactive properties of these compounds by assessing their binding affinities to various neurotransmitter receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic receptors. Understanding these interactions helps in elucidating the pharmacological and toxicological effects of these compounds (Rickli et al., 2015).
Synthesis and Characterization
The synthesis and characterization of related compounds are vital for expanding the utility of this compound in scientific research. Studies detailing the synthesis routes and chemical properties of similar compounds contribute to the development of novel synthetic methodologies and the discovery of new compounds with potential therapeutic or diagnostic applications (Revanna et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[2-(5-hydroxy-2-methoxyphenoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-12-9-10(16)5-6-11(12)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJBKMFXDGMUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391486 | |
Record name | N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-57-3 | |
Record name | Carbamic acid, [2-(5-hydroxy-2-methoxyphenoxy)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887353-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-t-Boc-2-(5-hydroxy-2-methoxyphenoxy)-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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